2-(Thiophene-2-sulfonyl)ethan-1-amine

Description

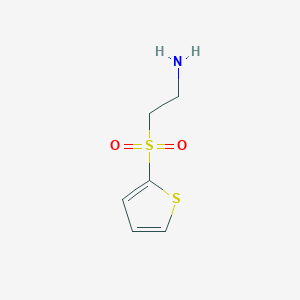

2-(Thiophene-2-sulfonyl)ethan-1-amine is a sulfonamide-functionalized ethanamine derivative featuring a thiophene ring linked via a sulfonyl group to an ethylamine backbone. This compound is of interest in medicinal chemistry due to the electron-withdrawing sulfonyl group, which enhances stability and may influence receptor binding. Its molecular formula is C₆H₉NO₂S₂, with a molecular weight of 191.27 g/mol (calculated from ).

Properties

CAS No. |

771580-27-9 |

|---|---|

Molecular Formula |

C6H9NO2S2 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

2-thiophen-2-ylsulfonylethanamine |

InChI |

InChI=1S/C6H9NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,3,5,7H2 |

InChI Key |

GLPQCELTTQZIBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophene-2-sulfonyl)ethan-1-amine typically involves the sulfonylation of thiophene followed by the introduction of the ethanamine group. One common method involves the reaction of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride. This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophene-2-sulfonyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(Thiophene-2-sulfonyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and physicochemical properties of 2-(Thiophene-2-sulfonyl)ethan-1-amine with related ethanamine derivatives:

Key Observations :

- The sulfonyl group in this compound increases molecular weight and polarity compared to non-sulfonylated analogs like 2-(Thiophen-2-yl)ethan-1-amine.

- Thiazole and indole derivatives exhibit distinct bioactivity profiles due to heterocyclic aromatic systems.

This compound

Synthesis involves sulfonylation of 2-(thiophen-2-yl)ethan-1-amine. For example, reaction with thiophene-2-sulfonyl chloride under basic conditions yields the sulfonamide. Hydrochloride salts are formed using HCl in ethyl acetate (EA), as seen in related compounds (e.g., 49% yield for 2-(thiophen-2-yl)ethan-1-amine hydrochloride).

Analogous Compounds

Pharmacological and Physicochemical Properties

Solubility and Stability

- This compound : Likely low solubility in apolar solvents due to the sulfonyl group. Hydrochloride salts improve aqueous solubility (e.g., 2-(thiophen-2-yl)ethan-1-amine hydrochloride has 1H NMR δ 8.26 ppm for NH₃⁺).

- 2-(Thiazol-2-yl)ethan-1-amine: Moderate solubility in DMF and ethanol, used in peptoid synthesis.

Biological Activity

2-(Thiophene-2-sulfonyl)ethan-1-amine, also known by its chemical name and CAS number 1803567-00-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a sulfonyl group and an amine group. This unique configuration may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's solubility and reactivity, which may facilitate its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. The compound's minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Escherichia coli | 50 | Ampicillin |

| Staphylococcus aureus | 25 | Vancomycin |

| Candida albicans | 30 | Fluconazole |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound was evaluated for its IC50 values, revealing potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| A549 | 20 | Cisplatin |

Inhibition of Enzymatic Activity

The compound has also been identified as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has shown the ability to inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation.

Study on Antimicrobial Efficacy

A study conducted by Suwito et al. evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that at a concentration of 500 µg/mL, the compound demonstrated inhibition zones comparable to those produced by standard antibiotics, suggesting its potential as a therapeutic agent in infectious diseases .

Evaluation of Anticancer Properties

In a comprehensive evaluation by Novilla et al., the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings illustrated that the presence of the thiophene moiety significantly enhances the anticancer activity compared to structurally similar compounds lacking this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.